Zinc diethyldithiocarbamate

Description

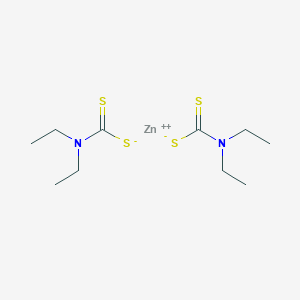

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQOSDAEEGPRER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021463 | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, White solid; [Hawley] | |

| Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in carbon disulfide, benzene, chloroform; insol in water | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.47 at 20 °C/20 °C | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

14324-55-1, 136-94-7 | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14324-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditiocarb zinc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(diethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc, bis(N,N-diethylcarbamodithioato-κS,κS')-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICW4708Z8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172-176 °C | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zinc Diethyldithiocarbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diethyldithiocarbamate (B1195824) (ZDEC), a coordination complex of zinc with diethyldithiocarbamate ligands, is a multifaceted compound with significant industrial and emerging biomedical applications. Predominantly utilized as a potent accelerator in the vulcanization of rubber, ZDEC's utility extends to agriculture as a fungicide.[1][2][3] More recently, its biological activities, including its role as a chelating agent, an inhibitor of specific signaling pathways, and a potential anti-cancer agent, have garnered substantial interest within the scientific and drug development communities.[3][4] This technical guide provides an in-depth overview of the fundamental properties of ZDEC, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.

Core Properties of Zinc Diethyldithiocarbamate

The fundamental chemical, physical, and toxicological properties of ZDEC are summarized below, providing a foundational understanding of this compound.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | Zinc bis(N,N-diethylcarbamodithioate) | [1] |

| Synonyms | ZDEC, Ethyl Ziram, Ditiocarb Zinc | [1][3][5] |

| CAS Number | 14324-55-1 | [1][6] |

| Molecular Formula | C₁₀H₂₀N₂S₄Zn | [1][5] |

| Molecular Weight | 361.9 g/mol | [1] |

| Appearance | White to off-white powder | [5][7] |

| Melting Point | 172-181 °C | [1][6] |

| Solubility | Soluble in carbon disulfide, benzene, chloroform; Insoluble in water. | [1][8] |

| Density | 1.47 g/cm³ at 20 °C | [1] |

Toxicological Data

| Parameter | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 700 - 3340 mg/kg | [1][9] |

| LD50 | Rabbit | Oral | 400 mg/kg | [1][10] |

| LD50 | Mouse | Oral | 142 mg/kg | [1] |

| Eye Irritation | Rabbit | - | Mild to moderate irritant | [1][9] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of ZDEC are crucial for researchers. The following sections provide outlines of key experimental procedures.

Synthesis of this compound

A common laboratory-scale synthesis of ZDEC involves the reaction of sodium diethyldithiocarbamate with a zinc salt.[3]

Materials:

-

Carbon disulfide

-

Sodium hydroxide (B78521)

-

Zinc chloride

-

Deionized water

-

Ethanol

Procedure:

-

Formation of Sodium Diethyldithiocarbamate: In a well-ventilated fume hood, slowly add carbon disulfide to a cooled aqueous solution of diethylamine and sodium hydroxide with constant stirring. The reaction is exothermic.

-

Precipitation of ZDEC: To the resulting solution of sodium diethyldithiocarbamate, add an aqueous solution of zinc chloride dropwise with continuous stirring. A white precipitate of this compound will form.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Drying: Dry the purified ZDEC precipitate in a vacuum oven at a low temperature to obtain a fine white powder.

For a more detailed optimization of molar ratios, a study has reported an optimized mole ratio of 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively, yielding 48.5% of ZDEC.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of ZDEC, particularly in complex matrices like rubber extracts or biological fluids.[1][5]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Copper(II) sulfate (B86663) or Cobalt(II) chloride (for derivatization)

Procedure:

-

Sample Preparation: Extract ZDEC from the sample matrix using an appropriate solvent such as dichloromethane or acetonitrile.[5]

-

Pre-column Derivatization (optional but recommended for enhanced detection): React the extracted ZDEC with a solution of copper(II) sulfate to form a colored copper-dithiocarbamate complex. This complex can be detected at a wavelength of 435 nm.[1][5] Alternatively, cobalt(II) chloride can be used, with detection at 320 nm.[6]

-

Chromatographic Conditions:

-

Quantification: Create a standard curve using known concentrations of ZDEC to quantify the amount in the sample. The limit of detection for ZDEC has been reported to be as low as 0.25 µg/mL.[1]

Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy offers a simpler, though less specific, method for ZDEC quantification, often used for preliminary screening.[5]

Instrumentation:

-

UV-Visible Spectrophotometer

Reagents:

-

Acetonitrile

-

Cobalt(II) chloride

Procedure:

-

Sample Preparation: Extract ZDEC from the sample using acetonitrile.

-

Complexation: Add a solution of cobalt(II) chloride to the extract to form a colored complex.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the ZDEC-cobalt complex (around 320 nm).[6]

-

Quantification: Use a standard curve prepared with known concentrations of ZDEC to determine the concentration in the sample.

Signaling Pathways and Mechanisms of Action

ZDEC exerts its biological effects through various mechanisms, including metal chelation and modulation of key cellular signaling pathways.

Interaction with Superoxide (B77818) Dismutase (SOD)

ZDEC's ability to chelate metal ions is central to its biological activity. It can directly interact with metalloproteins, such as copper-zinc superoxide dismutase (Cu,Zn-SOD), an essential antioxidant enzyme.[11][12] By chelating the copper ion at the active site of SOD, ZDEC can inhibit its enzymatic activity.[13][14] This inhibition can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and, in some contexts, cell death.

ZDEC chelates the copper ion from Cu,Zn-SOD, inhibiting its function.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[8][15] Aberrant NF-κB signaling is implicated in various diseases, including cancer. ZDEC has been shown to inhibit the NF-κB pathway.[4] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, ZDEC prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes.

ZDEC inhibits the proteasomal degradation of IκBα, preventing NF-κB activation.

Role as a Proteasome Inhibitor

The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis.[16] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis. ZDEC, through its zinc-ionophore activity, can inhibit proteasome function.[17] This leads to an accumulation of key regulatory proteins, such as p53 and p21, contributing to its potential anti-cancer effects.

ZDEC increases intracellular zinc, which in turn inhibits the proteasome.

Conclusion

This compound is a compound with a well-established industrial footprint and a rapidly expanding profile in biomedical research. Its fundamental properties, characterized by its chelating ability and reactivity, underpin its diverse applications. For researchers and drug development professionals, a thorough understanding of its chemical nature, toxicological profile, and mechanisms of action is paramount. The experimental protocols provided herein offer a starting point for the reliable analysis and synthesis of ZDEC. Furthermore, the visualization of its interactions with key signaling pathways, such as NF-κB and the proteasome system, highlights its potential as a modulator of cellular processes and a candidate for further investigation in therapeutic development. As research continues to unravel the complexities of its biological activities, ZDEC is poised to remain a subject of significant scientific inquiry.

References

- 1. Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. welltchemicals.com [welltchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Roles of zinc in cancers: From altered metabolism to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. welltchemicals.com [welltchemicals.com]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]

- 10. Mechanism of Action of a Distal NF-κB-Dependent Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Characterization of Zinc-deficient Human Superoxide Dismutase and Implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The metal cofactor zinc and interacting membranes modulate SOD1 conformation-aggregation landscape in an in vitro ALS model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal damage induced by zinc deficiency is associated with enhanced CuZn superoxide dismutase activity in rats: effect of dexamethasone or thyroxine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extracellular superoxide dismutase activity is affected by dietary zinc intake in nonhuman primate and rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinc Diethyldithiocarbamate: A Technical Guide for Researchers

CAS Number: 14324-55-1

Synonyms: Diethyldithiocarbamic acid zinc salt, Zinc bis(diethyldithiocarbamate), Ethyl Ziram, ZDEC

This technical guide provides an in-depth overview of Zinc diethyldithiocarbamate (B1195824) (ZDDC), a compound with diverse applications ranging from industrial processes to potential therapeutic uses. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanisms of action, and relevant experimental protocols.

Physicochemical and Toxicological Data

A summary of the key quantitative data for Zinc diethyldithiocarbamate is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂S₄Zn | [1] |

| Molecular Weight | 361.93 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 178 - 181 °C | [1] |

| Solubility | Insoluble in water. Soluble in benzene, carbon disulfide, and chloroform. | [2][4] |

| Density | 1.48 g/mL | [3] |

| Flash Point | 204 °C (400 °F) | [3] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| Oral LD50 | 700 mg/kg | Rat | [1][5] |

| Oral LD50 | 1400 mg/kg | Mouse | [6] |

| Oral LD50 | 400 mg/kg | Rabbit | [6] |

| Dermal LD50 | > 2 g/kg | Rabbit | [7] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC₅₀ Value | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | 54.6 ± 1.59 µM | [8] |

| A549 (HP-Zn(DDC)₂ complex) | MTT Assay | 6.8 ± 0.57 µM | [8] |

| A549 (SBE-Zn(DDC)₂ complex) | MTT Assay | 4.9 ± 0.34 µM | [8] |

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, making it a subject of interest in various biological contexts. Its primary activities include chelation of metal ions and modulation of key cellular signaling pathways.

As a potent chelating agent, ZDDC can bind to metal ions, which is fundamental to many of its biological effects. A significant area of research has focused on its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor involved in inflammation, immune responses, and cell survival. The inhibitory action of dithiocarbamates like ZDDC on NF-κB is linked to their ability to act as zinc ionophores, thereby altering intracellular zinc concentrations and impacting the activity of zinc-finger-containing proteins within the signaling cascade.

Furthermore, ZDDC has been shown to inhibit the proteasome , the cellular machinery responsible for degrading ubiquitinated proteins. This inhibition is thought to occur through the targeting of the JAMM domain in the 19S proteasome lid. By disrupting proteasome function, ZDDC can interfere with the degradation of key regulatory proteins, including IκBα, the inhibitory protein of NF-κB. This leads to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. This mechanism contributes to its anti-inflammatory and potential anti-cancer properties.

The following diagram illustrates the proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest (e.g., A549 human lung carcinoma cells)

-

Complete cell culture medium

-

This compound (ZDDC) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ZDDC in culture medium. Remove the old medium from the wells and add 100 µL of the ZDDC dilutions. Include appropriate vehicle controls (medium with the same concentration of solvent used for the ZDDC stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the ZDDC concentration to determine the IC₅₀ value.

Analysis of NF-κB Pathway Proteins by Western Blot

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status of key components of the NF-κB pathway.

Materials:

-

Cell culture reagents

-

This compound

-

Stimulating agent (e.g., TNF-α or LPS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency. Pre-treat cells with various concentrations of ZDDC for a specified time, followed by stimulation with an NF-κB activating agent (e.g., TNF-α). Wash cells with ice-cold PBS and lyse them with lysis buffer. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the concentration of ZDDC in various samples, such as in formulation studies or to measure its release from materials.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Sample extraction solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

Standard Preparation: Prepare a stock solution of ZDDC in a suitable solvent and create a series of calibration standards through serial dilution.

-

Sample Preparation: Extract ZDDC from the sample matrix using an appropriate solvent. For example, latex products can be extracted with acetonitrile. The extract may need to be filtered (e.g., through a 0.45 µm filter) before analysis. To prevent transmetalation reactions with the HPLC system, a protecting agent like zinc dimethyldithiocarbamate (B2753861) (ZDMC) can be added to the extracts.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ZDDC in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

The following diagrams provide a visual representation of a logical experimental workflow and the signaling pathway discussed.

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. This compound | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Page loading... [wap.guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. gelest.com [gelest.com]

- 8. Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Zinc Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Zinc diethyldithiocarbamate (B1195824) (ZDTC) from diethylamine (B46881). The document details the reaction pathway, experimental protocols, and key characterization data, presented in a format tailored for professionals in research and drug development.

Introduction

Zinc diethyldithiocarbamate, an organosulfur compound, is a valuable chelating agent with applications in various fields, including its role as a vulcanization accelerator in the rubber industry and its potential in medicinal chemistry. The synthesis of ZDTC is typically achieved through a two-step process. The first step involves the formation of a water-soluble dithiocarbamate (B8719985) salt, sodium diethyldithiocarbamate, from the reaction of diethylamine with carbon disulfide in the presence of a base. Subsequently, this intermediate salt is reacted with a zinc salt, such as zinc chloride or zinc sulfate, to yield the final product, this compound.

Reaction Pathway and Stoichiometry

The synthesis of this compound proceeds through two sequential reactions:

Step 1: Synthesis of Sodium Diethyldithiocarbamate

Diethylamine reacts with carbon disulfide in the presence of sodium hydroxide (B78521) to form sodium diethyldithiocarbamate.

CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O[1]

Step 2: Synthesis of this compound

Sodium diethyldithiocarbamate then reacts with a zinc salt (e.g., zinc chloride) to produce this compound as a precipitate.

2 NaS₂CN(C₂H₅)₂ + ZnCl₂ → Zn(S₂CN(C₂H₅)₂)₂ + 2 NaCl

An optimized molar ratio for the overall synthesis has been reported as 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively.[2] This optimized ratio has been shown to produce a yield of approximately 48.5%.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Materials and Equipment

-

Diethylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Zinc chloride (or Zinc sulfate)

-

Ethanol

-

Reagent alcohol

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum desiccator

Synthesis of Sodium Diethyldithiocarbamate

-

In a beaker, combine 12 mL of diethylamine and 50 mL of ethanol. Mix the contents by stirring.

-

To this solution, add 12 mL of carbon disulfide and continue to stir.

-

Prepare a saturated solution of sodium hydroxide by dissolving 9 g of NaOH in a minimal amount of water.

-

Add the saturated sodium hydroxide solution to the reaction mixture and stir well.

-

Cool the reaction mixture in an ice bath.

-

White, needle-like crystals of sodium diethyldithiocarbamate will separate out upon cooling.

-

Filter the crystals, wash them several times with rectified spirit, and dry them in a vacuum desiccator.[3]

Synthesis of this compound

-

Dissolve 9.0 g of the synthesized sodium diethyldithiocarbamate trihydrate in 150 mL of reagent alcohol.

-

In a separate beaker, dissolve 3.38 g of zinc chloride in 50 mL of reagent alcohol.

-

Add the sodium diethyldithiocarbamate solution dropwise to the zinc chloride solution while constantly stirring.

-

A white precipitate of this compound will form.

-

Separate the precipitate via filtration.

-

Wash the precipitate four times with ultra-high purity deionized water to remove any unwanted salts.

-

Wash the precipitate twice with cold acetone to remove the water.

-

Dry the final product in a desiccator under vacuum.[4]

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Optimized Molar Ratio | 2:2:2:1 (Diethylamine:CS₂:NaOH:ZnCl₂) | [2] |

| Yield | 48.5% | [2] |

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂S₄Zn | |

| Molecular Weight | 361.9 g/mol | [5] |

| Appearance | White crystalline solid | |

| Melting Point | 175-182 °C | |

| Solubility | Soluble in chloroform, carbon tetrachloride, tetrahydrofuran, and benzene. | [6] |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]

- 3. orientjchem.org [orientjchem.org]

- 4. rsc.org [rsc.org]

- 5. This compound | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Applications of Zinc Diethyldithiocarbamate in Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc diethyldithiocarbamate (B1195824) (ZDEC), a compound traditionally utilized in industrial processes, is emerging as a molecule of significant interest in the field of biotechnology. Its diverse biological activities, primarily stemming from its role as a proteasome inhibitor and modulator of key cellular signaling pathways, position it as a promising candidate for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the core applications of ZDEC in biotechnology, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. We will explore its effects on the ubiquitin-proteasome system, the induction of apoptosis, and the inhibition of the NF-κB signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ZDEC.

Introduction to Zinc Diethyldithiocarbamate (ZDEC)

This compound ([(C₂H₅)₂NCS₂]₂Zn) is an organometallic compound belonging to the dithiocarbamate (B8719985) family.[1] It is known for its strong metal-chelating properties and has been widely used as an accelerator in the vulcanization of rubber and as an antioxidant.[1][2] In recent years, the focus has shifted towards its biomedical applications, driven by the discovery of its potent effects on crucial cellular processes.

The biological activities of ZDEC are intrinsically linked to its components: the dithiocarbamate ligand and the zinc ion. Dithiocarbamates are known to interact with various enzymes and proteins, often through metal chelation.[2] Zinc, an essential trace element, is a critical cofactor for numerous enzymes and transcription factors and plays a vital role in cellular signaling.[3][4] The combination of these two components in ZDEC results in a molecule with multifaceted effects on cell physiology, making it a subject of intense study in biotechnology and drug development.

Core Applications and Mechanisms of Action

The primary applications of ZDEC in biotechnology revolve around its ability to induce cytotoxicity in cancer cells through several interconnected mechanisms:

-

Proteasome Inhibition: ZDEC is a potent inhibitor of the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[3]

-

Induction of Apoptosis: By disrupting cellular homeostasis, primarily through proteasome inhibition, ZDEC triggers programmed cell death (apoptosis) in cancer cells.

-

NF-κB Pathway Inhibition: ZDEC, likely through the action of zinc, can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5]

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation, controlling the levels of numerous regulatory proteins involved in cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is the central enzyme of this pathway.

ZDEC and other metal-dithiocarbamate complexes have been shown to inhibit the chymotrypsin-like activity of the proteasome.[3] Studies on human breast cancer MDA-MB-231 cells have demonstrated that ZDEC is more active against the cellular 26S proteasome than the purified 20S proteasome core particle.[3] This suggests a potential mechanism involving the inhibition of the 19S regulatory particle, possibly targeting the JAMM (JAB1/MPN/Mov34) domain, a zinc-dependent metalloisopeptidase.[3]

Inhibition of the proteasome by ZDEC leads to the accumulation of ubiquitinated proteins and key cell cycle regulators such as p53 and p21, which can in turn trigger cell cycle arrest and apoptosis.

| Compound/Complex | Target | Cell Line/System | IC50 / % Inhibition | Reference(s) |

| Zinc(II) chloride | Purified 20S Proteasome (Chymotrypsin-like activity) | In vitro | 13.8 µM | [3] |

| Pyrrolidine (B122466) dithiocarbamate (PyDT)-Zinc(II) mixture | Proteasome (Chymotrypsin-like activity) | In vitro | 25% inhibition at 10 µM; 50% inhibition at 20 µM | [3] |

| This compound (ZDEC) | Cellular 26S Proteasome | MDA-MB-231 | Toxic to cells, associated with proteasome inhibition | [3] |

This protocol is adapted for measuring the chymotrypsin-like activity of the proteasome in cell lysates following treatment with ZDEC.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

This compound (ZDEC)

-

Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

-

Fluorogenic proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Proteasome Inhibitor (e.g., MG132) as a positive control for inhibition

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of ZDEC (e.g., 1-50 µM) for a specified duration (e.g., 6-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using Proteasome Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add 20-50 µg of protein lysate to each well. Adjust the volume with Proteasome Lysis Buffer. Include wells for a blank (lysis buffer only) and a positive inhibition control (lysate + MG132).

-

Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50-100 µM.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically over a period of 1-2 hours.

-

Data Analysis: Calculate the rate of AMC release (increase in fluorescence over time) for each sample. Normalize the activity of ZDEC-treated samples to the vehicle-treated control.

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by ZDEC.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anti-cancer therapies aim to induce apoptosis in tumor cells. ZDEC has been shown to be a potent inducer of apoptosis. This effect is closely linked to its ability to inhibit the proteasome, which leads to the accumulation of pro-apoptotic proteins.

The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence suggests that ZDEC-induced apoptosis involves the intrinsic pathway. This is characterized by:

-

Changes in Bcl-2 family proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

-

Mitochondrial dysfunction: The release of cytochrome c from the mitochondria into the cytosol.

-

Caspase activation: The activation of a cascade of cysteine proteases known as caspases. Zinc depletion has been shown to directly activate caspase-3, a key executioner caspase.[6] Zinc can also inhibit caspases at certain concentrations, indicating a complex regulatory role.[7]

| Compound/Treatment | Cell Line | Effect | Concentration | Reference(s) |

| Zinc (15 µM) | PC-3 (Prostate Cancer) | Increased Bax/Bcl-2 ratio to ~2.5/1 after 9 hours | 15 µM | |

| Zinc depletion (TPEN) | HeLa | Activation of caspases-3, -8, and -9 | Not specified | [6] |

| ZDEC | Human Lens Epithelial Cells | Cell damage, apoptosis, and cell death | >0.0001% |

This protocol describes a common method for quantifying apoptosis and necrosis by flow cytometry after ZDEC treatment.

Materials:

-

Cell line of interest

-

ZDEC

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with various concentrations of ZDEC (e.g., 5-100 µM) for a desired time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caption: Intrinsic pathway of apoptosis induced by ZDEC.

NF-κB Pathway Inhibition

The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses, as well as cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Therefore, inhibitors of NF-κB signaling are attractive candidates for cancer treatment.

Dithiocarbamates, including ZDEC and the related compound pyrrolidine dithiocarbamate (PDTC), are known inhibitors of NF-κB activation.[5][8] The inhibitory effect of PDTC has been shown to be zinc-dependent.[5][8] In the canonical NF-κB pathway, a stimulus (e.g., TNF-α) leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate target gene expression.

The zinc-dependent inhibition of NF-κB by dithiocarbamates may occur at multiple levels, including the inhibition of IKK or the prevention of IκBα degradation, which is consistent with the proteasome-inhibiting activity of ZDEC. By blocking NF-κB activation, ZDEC can sensitize cancer cells to apoptosis and inhibit the expression of pro-inflammatory and pro-survival genes.

This protocol is for measuring the effect of ZDEC on NF-κB transcriptional activity.

Materials:

-

A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

-

ZDEC

-

NF-κB activator (e.g., TNF-α)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of ZDEC (e.g., 1-50 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control and a stimulated control without ZDEC.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control reporter). Calculate the percent inhibition of NF-κB activity by ZDEC relative to the stimulated control.

Caption: Potential points of inhibition of the NF-κB pathway by ZDEC.

Cytotoxicity and its Evaluation

Due to its potent effects on fundamental cellular processes, ZDEC exhibits significant cytotoxicity, particularly against cancer cells. This property is the basis of its therapeutic potential. The evaluation of ZDEC's cytotoxicity is a critical step in its preclinical development.

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference(s) |

| ZDEC | Various cell lines | Extract dilution method | Cytotoxicity increases with concentration | |

| ZDEC | BALB/3T3 | Extract dilution method | Most sensitive among 13 cell lines tested |

This assay assesses the long-term effect of ZDEC on the ability of single cells to proliferate and form colonies.

Materials:

-

Cell line of interest

-

ZDEC

-

Complete culture medium

-

6-well plates

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of ZDEC in fresh medium. Include a vehicle-treated control.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) or a similar fixative, and then stain with Crystal Violet solution for 10-20 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the control to determine the effect of ZDEC on clonogenic survival.

Future Directions and Conclusion

This compound has demonstrated significant potential as a multi-targeted agent for biotechnological applications, especially in the realm of cancer therapy. Its ability to inhibit the proteasome, induce apoptosis, and suppress the pro-survival NF-κB pathway provides a strong rationale for its further investigation.

Future research should focus on:

-

Targeted Delivery: Developing nanoparticle-based delivery systems to specifically target ZDEC to tumor tissues, thereby minimizing off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of ZDEC with other chemotherapeutic agents or radiation therapy.

-

In Vivo Studies: Conducting comprehensive in vivo studies in animal models to evaluate the efficacy and safety of ZDEC.

-

Mechanism Elucidation: Further delineating the precise molecular targets of ZDEC within the proteasome and other signaling pathways.

References

- 1. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bowdish.ca [bowdish.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Zinc Diethyldithiocarbamate as a Single-Source Precursor for the Synthesis of Zinc Sulfide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles utilizing zinc diethyldithiocarbamate (B1195824) as a single-source precursor. Zinc diethyldithiocarbamate offers a convenient and efficient route to high-quality ZnS nanoparticles due to the presence of both zinc and sulfur in a single molecule, simplifying the reaction stoichiometry and control. This document details various synthetic methodologies, presents key experimental data for comparative analysis, and outlines the underlying chemical transformations.

Introduction

Zinc sulfide (ZnS) is a wide-bandgap semiconductor with significant applications in optoelectronics, bio-imaging, and as a component in drug delivery systems.[1] The use of single-source precursors, such as this compound [Zn(S₂CNEt₂)₂], has emerged as a popular and effective method for the synthesis of ZnS nanoparticles.[1][2] This approach offers several advantages, including molecular-level mixing of the constituent elements, which can lead to lower decomposition temperatures and the formation of nanoparticles with fewer defects and controlled stoichiometry.[3][4] This guide explores the thermal decomposition of this compound in both solvent-based and solventless systems to produce ZnS nanoparticles with tunable properties.

Synthesis Methodologies

The primary method for synthesizing ZnS nanoparticles from this compound is through thermal decomposition. This can be achieved via two main routes: a solvent-based method, often employing high-boiling point coordinating solvents, and a solventless, solid-state thermolysis.

Solvent-Based Thermal Decomposition

In this method, the this compound precursor is dissolved or suspended in a high-boiling point solvent, which acts as a heat transfer medium and can also influence nanoparticle growth and stabilization. Coordinating solvents like oleylamine (B85491) or hexadecylamine (B48584) are frequently used.[2][5]

-

Precursor Preparation: this compound can be synthesized by reacting aqueous solutions of sodium diethyldithiocarbamate and a zinc salt, such as zinc acetate.[1]

-

Reaction Setup: In a typical synthesis, a specific amount of this compound is added to a three-neck round-bottom flask containing a coordinating solvent (e.g., oleylamine).

-

Degassing: The mixture is degassed under vacuum at a moderately elevated temperature (e.g., 100 °C) to remove water and oxygen.

-

Thermal Decomposition: The temperature is then raised to the desired reaction temperature (typically between 180 °C and 280 °C) under an inert atmosphere (e.g., nitrogen or argon) and held for a specific duration.[2]

-

Purification: After the reaction, the mixture is cooled to room temperature. The ZnS nanoparticles are precipitated by adding a non-solvent like ethanol (B145695) or methanol (B129727) and collected by centrifugation.

-

Washing: The collected nanoparticles are washed multiple times with a mixture of a non-solvent and a solvent like chloroform (B151607) to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried under vacuum.

Solventless Thermal Decomposition

Solventless synthesis involves the direct thermal decomposition of the solid this compound precursor in a furnace under a controlled atmosphere.[3][6] This method is often simpler, avoids the use of potentially toxic solvents, and can be more easily scaled up.

-

Precursor Placement: A known quantity of this compound powder is placed in a ceramic boat or a crucible.

-

Furnace Setup: The container is placed inside a tube furnace.

-

Inert Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Thermolysis: The temperature is ramped up to the desired decomposition temperature (e.g., 300-500 °C) and held for a set period.[6][7]

-

Cooling and Collection: The furnace is allowed to cool down to room temperature under the inert atmosphere. The resulting ZnS nanoparticle powder is then collected.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of ZnS nanoparticles from dithiocarbamate (B8719985) precursors.

| Precursor | Synthesis Method | Solvent | Temperature (°C) | Time (h) | Avg. Nanoparticle Size (nm) | Crystal Phase | Band Gap (eV) | Reference |

| Zinc N-ethyl cyclohexyl dithiocarbamate | Thermal Decomposition | None | 400 | 2-6 | 6-11 | Hexagonal | 3.78-3.95 | [7][8] |

| Zinc bis(diethyldithiocarbamate) | Thermal Decomposition | None | 300 | - | - | Wurtzite | 3.93 | [3] |

| Zinc bis(diethyldithiocarbamate) | Thermal Decomposition | None | 400 | - | - | Wurtzite | 3.42 | [3] |

| Zn(II) N-methyl-N-ethanoldithiocarbamate | Thermal Decomposition | Hexadecylamine | - | - | 2.63 | Cubic Sphalerite | 4.34 | [5][9] |

| Bipyridine adduct of Zn(II) dithiocarbamate | Thermal Decomposition | Hexadecylamine | - | - | 5.27 | Cubic Sphalerite | - | [5][9] |

| Phenanthroline adduct of Zn(II) dithiocarbamate | Thermal Decomposition | Hexadecylamine | - | - | 6.52 | Cubic Sphalerite | 4.08 | [5][9] |

Visualizing the Process

Experimental Workflow

The general workflow for the solvent-based synthesis of ZnS nanoparticles from this compound is illustrated below.

Caption: General workflow for solvent-based synthesis of ZnS nanoparticles.

Proposed Decomposition Pathway

The thermal decomposition of this compound is a complex process. A simplified proposed pathway involves the dissociation of the dithiocarbamate ligand to form isothiocyanate and a thiol, which subsequently react to form ZnS.

References

- 1. joam.inoe.ro [joam.inoe.ro]

- 2. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Synthesis, optical and structural characterisation of ZnS nanoparticles derived from Zn(ii) dithiocarbamate complexes [ouci.dntb.gov.ua]

- 6. Front Cover: Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor (ChemistryOpen 6/2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of zinc sulphide nanoparticles from thermal decomposition of zinc N-ethyl cyclohexyl dithiocarbamate complex - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 9. researchgate.net [researchgate.net]

The Antifungal Properties of Zinc Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc diethyldithiocarbamate (B1195824) (ZDEC) is a coordination complex with recognized antifungal properties. As a member of the dithiocarbamate (B8719985) class of compounds, its mechanism of action is multifaceted, primarily revolving around its potent metal-chelating abilities and the subsequent disruption of essential fungal metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of ZDEC's antifungal activity, including its proposed mechanisms of action, a summary of available quantitative efficacy data, and detailed experimental protocols for its evaluation. The guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Dithiocarbamates, a class of organosulfur compounds, have long been utilized in agriculture as fungicides and in industrial applications.[1] Zinc diethyldithiocarbamate (ZDEC), a zinc-containing dithiocarbamate, has demonstrated antifungal activity and is an intriguing candidate for further investigation as a potential therapeutic agent.[2] Its primary mode of action is believed to be the disruption of cellular homeostasis through the chelation of essential metal ions, leading to enzyme inhibition and the induction of oxidative stress.[3] This guide will delve into the technical details of ZDEC's antifungal properties.

Mechanism of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather a cascade of events initiated by its chemical properties. The primary proposed mechanisms include disruption of metal homeostasis, enzyme inhibition, induction of oxidative stress, and potentially triggering apoptosis-like cell death.

Disruption of Zinc and Copper Homeostasis

Fungi require essential metal ions like zinc and copper as cofactors for a multitude of enzymes and transcription factors crucial for growth, metabolism, and virulence.[4][5] The diethyldithiocarbamate (DTC) ligand of ZDEC is a potent chelator of these metal ions.[2] By sequestering intracellular and extracellular zinc and copper, ZDEC can induce a state of metal starvation within the fungal cell. This disruption of metal homeostasis is a key antifungal strategy.[5][6] The growth inhibitory effects of some zinc-attenuating compounds can be reversed by the addition of exogenous zinc, confirming this mechanism of action.[6]

Inhibition of Metalloenzymes and Thiol-Containing Enzymes

Many vital fungal enzymes are metalloenzymes, relying on zinc or copper for their catalytic activity. By chelating these metal cofactors, ZDEC can directly inhibit the function of these enzymes.[3] Furthermore, dithiocarbamates are known to react with thiol groups (-SH) present in the cysteine residues of proteins.[7] This interaction can lead to the inactivation of a wide range of enzymes that are critical for cellular processes, including those involved in respiration and detoxification.

Induction of Oxidative Stress

The disruption of metal homeostasis and inhibition of key enzymes, particularly those in the mitochondrial respiratory chain, can lead to the generation of reactive oxygen species (ROS).[1][8] An excess of ROS creates a state of oxidative stress within the fungal cell, causing damage to lipids, proteins, and DNA.[9][10] Some dithiocarbamates have been shown to inactivate antioxidant enzymes like copper-zinc superoxide (B77818) dismutase (CuZnSOD), further exacerbating oxidative stress.[11]

Induction of Apoptosis-Like Cell Death

The culmination of cellular stresses, including metal ion dysregulation, enzyme inhibition, and oxidative damage, can trigger a programmed cell death pathway in fungi that resembles apoptosis in mammalian cells.[12][13] Hallmarks of this process include DNA fragmentation, chromatin condensation, and the externalization of phosphatidylserine.[14] While the precise signaling cascades are still under investigation, it is plausible that ZDEC's antifungal activity ultimately leads to the activation of such a cell death program.

A proposed signaling pathway for the antifungal action of this compound is depicted below.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ZINC DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 5. Zinc Starvation Induces Cell Wall Remodeling and Activates the Antioxidant Defense System in Fonsecaea pedrosoi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Zinc-Attenuating Compounds as Potent Broad-Spectrum Antifungal Agents with In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mitochondrial dysfunctions trigger the calcium signaling-dependent fungal multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the Genetic Requirements for Zinc Tolerance and Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homeostatic and Adaptive Responses to Zinc Deficiency in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stress and Programmed Cell Death in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Regulated Forms of Cell Death in Fungi [frontiersin.org]

- 14. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zinc Diethyldithiocarbamate in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diethyldithiocarbamate (B1195824) (ZDEC), a compound known for its role as a vulcanization accelerator in the rubber industry, has garnered significant interest in the biomedical field for its potent enzyme-inhibiting properties. As a metal complex of diethyldithiocarbamate (DDC), ZDEC's biological activities are intrinsically linked to its ability to interact with metalloenzymes and key cellular signaling pathways. This technical guide provides an in-depth exploration of ZDEC's core mechanisms of enzyme inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to support further research and drug development efforts.

The primary mechanism of action for ZDEC and its related dithiocarbamates involves the chelation of metal ions, particularly copper and zinc, which are essential cofactors for a variety of enzymes. This sequestration of metal ions disrupts the catalytic activity of these enzymes, leading to a cascade of downstream cellular effects. Key enzyme targets include Cu/Zn-superoxide dismutase (SOD1), aldehyde dehydrogenase (ALDH), the 26S proteasome, and matrix metalloproteinases (MMPs). Inhibition of these enzymes by ZDEC has been shown to modulate critical cellular processes, including redox homeostasis, protein degradation, and cell signaling, making it a compound of interest for therapeutic applications in cancer and inflammatory diseases.

Quantitative Data on Enzyme Inhibition

| Compound | Enzyme Target | Organism/Cell Line | IC50 Value | Reference |

| Zinc Diethyldithiocarbamate (Zn(DDC)₂) | A549 Lung Cancer Cells | Human | 54.6 ± 1.59 µM | [1] |

| Diethyldithiocarbamate (DDC) | Cu/Zn-Superoxide Dismutase (SOD1) | Yeast (in vivo) | ~10 mM (for 75% inhibition) | [2] |

| Disulfiram (Metabolizes to DDC) | Aldehyde Dehydrogenase (ALDH) | Yeast | 2.65 µM |

Core Mechanisms of Enzyme Inhibition and Affected Signaling Pathways

ZDEC's inhibitory actions primarily stem from its ability to interfere with metalloenzymes. This interference disrupts critical cellular signaling pathways, including the ubiquitin-proteasome system and the NF-κB signaling cascade, and can induce apoptosis.

Inhibition of the Ubiquitin-Proteasome System

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle control, and apoptosis. Zinc compounds, including ZDEC, have been shown to inhibit the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest and apoptosis. The likely mechanism involves the interaction of the zinc ion with the active sites of the proteasome's β-subunits.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Dithiocarbamates, including the DDC moiety of ZDEC, are known inhibitors of NF-κB activation. This inhibition is thought to occur through multiple mechanisms, including the inhibition of the proteasome (preventing IκB degradation) and potentially through direct effects on the IKK complex.

References

In Vitro Anticancer Activity of Zinc Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diethyldithiocarbamate (B1195824) (Zn(DDC)₂), a metabolite of the FDA-approved drug disulfiram, has emerged as a promising agent in oncology research. This technical guide provides a comprehensive overview of the in vitro anticancer activities of Zn(DDC)₂, detailing its mechanisms of action, summarizing key quantitative data, and providing established experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of Zinc diethyldithiocarbamate have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Multiple Myeloma (Patient-Derived) | Multiple Myeloma | 5 - 10 | [1] |

| Human Lung Carcinoma (A549) | Lung Cancer | 54.6 ± 1.59 | [2] |

| Colorectal Cancer (CRC) | Colorectal Cancer | 23.8 ± 12.3 |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell density and exposure time.

Mechanisms of Anticancer Action

Zn(DDC)₂ exerts its anticancer effects through a multi-pronged approach, targeting several key cellular pathways involved in cancer cell proliferation and survival. These mechanisms include the induction of apoptosis, inhibition of the proteasome, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways.

Induction of Apoptosis

Zn(DDC)₂ is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. This leads to the activation of a cascade of initiator caspases, including caspase-8.

-

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. This, in turn, activates initiator caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. A key event in Zn(DDC)₂-induced apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP-1), a hallmark of caspase-3 activation.[1]

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of cellular proteins, including those that regulate cell cycle progression and apoptosis. Zn(DDC)₂ has been shown to inhibit the activity of the 26S proteasome.[3] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, while preventing the degradation of tumor suppressor proteins. One proposed mechanism involves the inhibition of the JAMM domain within the 19S regulatory particle of the proteasome.[3]

Inhibition of the proteasome also leads to the stabilization of IκB-α, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.[4]

Generation of Reactive Oxygen Species (ROS)

Zn(DDC)₂ can induce the production of reactive oxygen species (ROS) within cancer cells.[2] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins. This oxidative damage can trigger apoptotic cell death. The generation of ROS by Zn(DDC)₂ is thought to be a key contributor to its anticancer activity. The ROS-mediated damage can also lead to the activation of the p53 tumor suppressor protein and the Fas/Fas ligand pathway, further promoting apoptosis.[5]

Modulation of Signaling Pathways

-

NF-κB Inhibition: As mentioned earlier, by inhibiting the proteasome, Zn(DDC)₂ prevents the degradation of IκB-α, leading to the inhibition of the NF-κB signaling pathway.[4] This pathway is often constitutively active in cancer cells and promotes their survival and proliferation.

-

p53 Activation: Zinc is an essential cofactor for the proper folding and DNA-binding activity of the p53 tumor suppressor protein.[6][7] By increasing intracellular zinc levels, Zn(DDC)₂ may help to restore the function of mutated or misfolded p53, thereby promoting the transcription of pro-apoptotic genes.[7][8]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Zn(DDC)₂) stock solution

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well for solid tumors) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

-

Prepare serial dilutions of Zn(DDC)₂ in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of Zn(DDC)₂. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Zn(DDC)₂).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

-

Incubate the plates for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating them with Zn(DDC)₂ for the desired time. Include a vehicle-treated negative control.

-

Harvest the cells (including both adherent and floating cells) and collect 1-5 x 10⁵ cells by centrifugation.[8]

-

Wash the cells once with cold 1X PBS and carefully remove the supernatant.[8]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-